3-(Methoxymethyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(Methoxymethyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound consists of a triazole ring fused with a thiadiazole ring, and it is substituted with a methoxymethyl group and a pyridinyl group.
Preparation Methods
The synthesis of 3-(Methoxymethyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in excellent yields . The reaction conditions are straightforward and efficient, making it suitable for both laboratory and industrial-scale production.
Chemical Reactions Analysis
3-(Methoxymethyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl or pyridinyl groups can be replaced with other functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
3-(Methoxymethyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a kinase inhibitor, making it a candidate for the development of anti-cancer drugs.
Materials Science: It can be used in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as kinases. The compound inhibits kinase activity by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 3-(Methoxymethyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include:
Thiazolo[3,2-b][1,2,4]triazole: This compound has a similar fused ring structure but lacks the methoxymethyl and pyridinyl substitutions.
Triazolo[1,5-a]pyrimidine: Another heterocyclic compound with a triazole ring fused to a pyrimidine ring.
Triazolo[3,4-b][1,3,4]thiadiazine: This compound is structurally similar but contains a thiadiazine ring instead of a thiadiazole ring.
Properties
Molecular Formula |
C10H9N5OS |
---|---|
Molecular Weight |
247.28 g/mol |
IUPAC Name |
3-(methoxymethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C10H9N5OS/c1-16-6-8-12-13-10-15(8)14-9(17-10)7-2-4-11-5-3-7/h2-5H,6H2,1H3 |
InChI Key |
BTEZEQXMWNBEPV-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C2N1N=C(S2)C3=CC=NC=C3 |
Origin of Product |
United States |
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